N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Description
N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O2S2 and its molecular weight is 395.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinazolinones, a class of compounds to which this compound belongs, are known to interact with a wide range of biological targets .
Mode of Action
Quinazolinones are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinazolinones are known to affect a broad spectrum of biochemical pathways, often leading to downstream effects such as antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory activities .
Pharmacokinetics
Quinazolinones are known for their lipophilicity, which aids in their penetration through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .
Result of Action
Quinazolinones are known to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory effects .
Biological Activity
N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.
Chemical Structure and Properties
The compound's structure is characterized by a thiazoloquinazoline framework, which is known for diverse biological activities. The molecular formula is C20H19N3O2S2 with a molecular weight of 411.5 g/mol.
Research suggests that this compound may exert its biological effects through several mechanisms:
- Channel Activation : It has been identified as a potential activator of large-conductance voltage- and Ca2+-activated K+ channels (BK channels). This activation can influence various physiological processes, including muscle contraction and neurotransmitter release .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways. For instance, it has shown promise in inhibiting proteases that are critical in cancer cell growth.
In Vitro Studies
A series of derivatives based on the thiazoloquinazoline structure have been synthesized and evaluated for their biological activities. Notably:
- Compound 12h demonstrated an EC50 of 2.89 μM in activating BK channels, indicating significant potency .
- Additional derivatives were tested for their effects on ion channel currents, with variations in substituents leading to differing levels of activity.
Case Studies
- Overactive Bladder Treatment : A study highlighted the efficacy of these compounds in treating overactive bladder (OAB). The derivatives exhibited significant activity in cell-based assays designed to evaluate their effects on bladder function .
- Cancer Research : In cancer studies, certain compounds were shown to induce apoptosis in cancer cell lines by inhibiting key signaling pathways associated with cell survival.
Comparative Analysis
The biological activity of this compound can be compared to other thiazoloquinazoline derivatives:
Compound Name | EC50 (μM) | Target Activity | Notes |
---|---|---|---|
Compound 12h | 2.89 | BK Channel | Potent activator |
Compound 11g | 12.33 | BK Channel | Moderate activity |
Compound 7a | <10 | Protease Inhibition | Effective against cancer cells |
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-10-4-7-15-14(8-10)18(24)22-17-16(27-20(26)23(15)17)19(25)21-13-6-5-11(2)12(3)9-13/h4-9H,1-3H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIUYCJOQKSBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC(=C(C=C4)C)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.